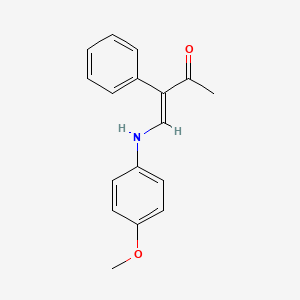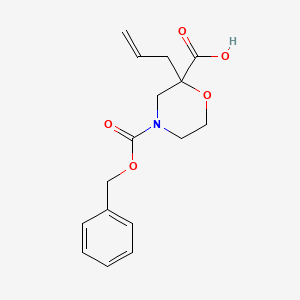![molecular formula C26H24N8O3 B2489459 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 920184-02-7](/img/structure/B2489459.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules related to the compound often involves multiple steps, including the formation of bicyclic triazolone and triazine dione derivatives with specific substituents to achieve desired biological activities. For instance, Watanabe et al. (1992) described the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showcasing methods relevant to the synthesis of complex molecules involving triazolo and pyrimidinyl elements (Watanabe et al., 1992).
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and how this influences its chemical properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed. The detailed molecular structure is crucial for assessing the interaction of the compound with biological targets.
Chemical Reactions and Properties
Chemical reactions involving triazolo[4,5-d]pyrimidinyl and piperazinyl moieties can lead to compounds with significant biological activities. For example, Zhou et al. (2014) discussed the development of a PET tracer for mapping cerebral adenosine A2A receptors, highlighting the chemical reactivity and potential biomedical applications of related compounds (Zhou et al., 2014).
Applications De Recherche Scientifique
5-HT2 Antagonist Activity
This compound and its derivatives have been researched for their 5-HT2 antagonist activity. Notably, a study by Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds structurally related to the specified compound. These compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neuroscience and pharmacology (Watanabe et al., 1992).
Alpha 1 Adrenoceptor Affinity
Another study by Russo et al. (1991) focused on pyrimido[5,4-b]indole-2,4-diones, closely related to the specified compound. These compounds were evaluated for their alpha 1 adrenoceptor affinity, revealing some to be potent alpha 1 adrenoceptor ligands. This suggests potential applications in cardiovascular or neurological disorders (Russo et al., 1991).
Antimicrobial Activities
A study by Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including structures similar to the specified compound. These compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
In research by Abu‐Hashem et al. (2020), novel compounds, including benzodifuranyl and thiazolopyrimidines derived from a similar chemical structure, were synthesized and screened for anti-inflammatory and analgesic activities. Some compounds demonstrated significant inhibitory activity on COX-2, suggesting potential for developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antihypertensive Agents
A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing structures related to the specified compound. These compounds were tested for antihypertensive activity, with some showing promising results. This research points towards potential applications in hypertension treatment (Bayomi et al., 1999).
HIV-1 Attachment Inhibition
Wang et al. (2009) characterized compounds including 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as potent inhibitors of HIV-1 attachment. These compounds interfere with the interaction of viral gp120 with the host cell receptor CD4, suggesting their potential as HIV-1 attachment inhibitors (Wang et al., 2009).
Propriétés
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c1-16-21(19-5-3-4-6-20(19)29-16)23(35)26(36)33-13-11-32(12-14-33)24-22-25(28-15-27-24)34(31-30-22)17-7-9-18(37-2)10-8-17/h3-10,15,29H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRIFFKJXDMOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)


![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)
![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)


![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)